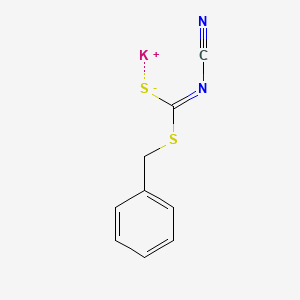

Cyanimidodithiocarbonic acid S-benzyl ester S-potassium salt

Description

Properties

IUPAC Name |

potassium;1-benzylsulfanyl-N-cyanomethanimidothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2S2.K/c10-7-11-9(12)13-6-8-4-2-1-3-5-8;/h1-5H,6H2,(H,11,12);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEBKBSRZLQYTCD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC(=NC#N)[S-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7KN2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00635598 | |

| Record name | Potassium (E)-(benzylsulfanyl)(cyanoimino)methanethiolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36598-30-8 | |

| Record name | Potassium (E)-(benzylsulfanyl)(cyanoimino)methanethiolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 36598-30-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction with Chloroacetic Ester

- Reagents: The malonic ester potassium salt solution is reacted with a chloroacetic ester (e.g., methyl or ethyl chloroacetate).

- Catalytic Water: A small catalytic amount of water (0.8% to 5.0% by weight) is added to accelerate the reaction.

- Reaction Conditions: The reaction proceeds in the presence of residual water after azeotropic removal of excess water from the mixture.

- Outcome: Formation of an intermediate compound (formula V) with high purity, suitable for further transformation without isolation.

Ring Closure and Salt Formation

- Reagents: The intermediate compound is reacted with potassium alkoxide (e.g., potassium methoxide).

- Reaction Conditions: Ring closure occurs under controlled temperature and stirring conditions to form the cyclic structure.

- Final Product: Cyanimidodithiocarbonic acid S-benzyl ester S-potassium salt is obtained in solution form, ready for isolation or direct use.

Reaction Conditions and Parameters

| Step | Reagents/Conditions | Temperature Range | Time Range | Notes |

|---|---|---|---|---|

| Malonic Ester Salt | Malonic ester + KOR (K methoxide/ethoxide) | Room temp to reflux | 1–4 hours | Alcohol solvent (MeOH or EtOH), no isolation of solid salt |

| Esterification | Malonic ester potassium salt + chloroacetic ester + catalytic water | 0–100 °C (preferably 60–80 °C) | 1–20 hours | Azeotropic removal of excess water before reaction |

| Ring Closure | Intermediate + potassium alkoxide | 0–100 °C | 2–16 hours | Stirring under inert atmosphere preferred |

Example Procedure from Literature

A representative synthesis involves:

- Dissolving malonic ester in methanol.

- Adding potassium methoxide to form the potassium salt.

- Removing excess water azeotropically using toluene.

- Adding chloroacetic ester and maintaining reaction temperature at approximately 60–80 °C for 2–16 hours.

- Introducing potassium alkoxide to induce ring closure.

- Isolating the Cyanimidodithiocarbonic acid S-benzyl ester S-potassium salt by filtration or crystallization from the reaction mixture.

Summary Table of Preparation Methods

| Preparation Step | Key Reagents | Solvent | Temperature Range | Reaction Time | Critical Notes |

|---|---|---|---|---|---|

| Malonic Ester Salt Formation | Malonic ester + potassium alkoxide | Methanol/Ethanol | RT to reflux | 1–4 hours | Maintain solution, avoid solid isolation |

| Esterification with Chloroacetate | Malonic ester potassium salt + chloroacetic ester + catalytic water | Alcohol + toluene (for azeotropic drying) | 0–100 °C (opt. 60–80 °C) | 1–20 hours | Small water amount accelerates reaction |

| Ring Closure and Salt Formation | Intermediate + potassium alkoxide | Alcohol | RT to 100 °C | 2–16 hours | Inert atmosphere recommended |

Chemical Reactions Analysis

Types of Reactions

Cyanimidodithiocarbonic acid S-benzyl ester S-potassium salt can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different sulfur-containing products.

Reduction: Reduction reactions can lead to the formation of simpler sulfur compounds.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or disulfides .

Scientific Research Applications

Applications in Medicinal Chemistry

Cyanimidodithiocarbonic acid S-benzyl ester S-potassium salt has been explored for its potential therapeutic applications:

- Inhibitor Development : The compound has been investigated as a potential inhibitor for cyclin-dependent kinase 9 (CDK9), which plays a crucial role in transcription regulation. Research indicates that modifications of this compound can enhance selectivity and potency against CDK9, making it a candidate for cancer therapy .

- Proteomics Research : In proteomics, this compound is utilized for labeling proteins and studying post-translational modifications. Its ability to form stable complexes with biomolecules enables researchers to trace interactions and modifications in complex biological systems.

Case Study 1: Tumor Treatment Efficacy

In vivo studies have demonstrated the efficacy of Cyanimidodithiocarbonic acid S-benzyl ester S-potassium salt in tumor models. Mice with established tumors (SW48-luc cells) were treated with the compound, resulting in significant tumor regression compared to control groups. This suggests potential as an anti-cancer agent.

Case Study 2: CDK9 Inhibition

A comparative modeling study assessed various derivatives of the compound for their inhibitory effects on CDK9. The findings indicated that certain modifications led to enhanced binding affinity, highlighting the importance of structural variations in developing effective inhibitors for therapeutic purposes .

Mechanism of Action

The mechanism of action of Cyanimidodithiocarbonic acid S-benzyl ester S-potassium salt involves its interaction with specific molecular targets in proteins. The compound can form covalent bonds with thiol groups in proteins, leading to modifications that can be studied to understand protein function and interactions .

Comparison with Similar Compounds

Cyanimidodithiocarbonic Acid S-Methyl Ester S-Potassium Salt (CAS 10191-61-4)

Structural Differences :

Methylenebis(Cyanimidodithiocarbonic Acid)-S,S-Dipotassium Salt (CAS 76837-94-0)

Structural Differences :

Reactivity :

- The dimeric structure may act as a crosslinking agent or chelator in metal-catalyzed reactions, contrasting with the monomeric benzyl ester’s role in nucleophilic substitutions.

Carbamodithioic Acid Derivatives (General Comparison)

- Lipophilicity : Benzyl esters generally exhibit higher logP values than methyl esters, influencing membrane permeability in biological systems.

- Solubility : The potassium salt form enhances solubility in polar aprotic solvents (e.g., DMF, acetonitrile) for both methyl and benzyl esters, though the benzyl ester may precipitate in aqueous solutions due to its aromatic group .

Commercial Availability and Suppliers

- S-Benzyl Ester: Santa Cruz Biotechnology (CAS 36598-30-8) .

- S-Methyl Ester : Multiple suppliers (e.g., Shanghai Run Biotech, CAS 10191-61-4) .

Biological Activity

Cyanimidodithiocarbonic acid S-benzyl ester S-potassium salt (CAS 36598-30-8) is a compound of interest in biological research, particularly for its potential therapeutic applications. This article reviews the compound's biological activity, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

- Molecular Formula : CHKNS

- Molecular Weight : 246.39 g/mol

- Structure : The compound features a dithiocarbamate moiety, which is known for its biological activity, particularly in inhibiting certain enzymes and modulating cellular processes.

Cyanimidodithiocarbonic acid S-benzyl ester S-potassium salt exhibits several mechanisms that contribute to its biological activity:

- Inhibition of Cyclin-Dependent Kinases (CDKs) : Research indicates that this compound acts as an inhibitor of CDK9, a kinase involved in transcription elongation. Inhibition of CDK9 has implications for cancer therapy, as it can reverse epigenetic silencing of tumor suppressor genes .

- Epigenetic Modulation : The compound has shown potential in reactivating silenced gene expression in various cancer cell lines, including MCF7 and YB5 cells. This suggests a role in the treatment of cancers characterized by epigenetic alterations .

- Anti-cancer Properties : Studies have demonstrated that compounds related to cyanimidodithiocarbonic acid can prevent or treat various cancers, including vaginal and penile cancers. This is achieved through the modulation of CDK activity and the reactivation of silenced genes .

Case Studies

- In Vivo Studies : One study involved administering the compound to mice with established tumors (SW48-luc cells). The treatment resulted in significant tumor burden reduction, as evidenced by bioluminescence imaging. Quantitative analysis showed a statistically significant decrease in tumor size compared to control groups .

- Structure-Activity Relationship (SAR) : A comparative modeling approach was utilized to explore the SAR of related compounds. Variations in substituents on the benzyl group significantly affected potency, with specific modifications leading to increased inhibition of CDK9 activity .

Data Table: Biological Activity Summary

Q & A

Q. What are the standard synthetic routes for preparing cyanimidodithiocarbonic acid S-benzyl ester S-potassium salt, and how are reaction conditions optimized?

The compound is commonly synthesized via nucleophilic substitution reactions. A representative method involves reacting bromoacetophenone derivatives with cyanimidodithiocarbonic acid S-methyl ester S-potassium salt in anhydrous dimethylformamide (DMF) at 80°C for 3 hours, followed by purification via ethyl acetate/water partitioning . Key optimization parameters include:

- Solvent polarity : Polar aprotic solvents like DMF or acetonitrile (MeCN) enhance reactivity by stabilizing transition states .

- Temperature control : Elevated temperatures (e.g., 80°C) accelerate reaction kinetics but may require cooling to room temperature before workup to minimize side reactions .

- Stoichiometry : A 1:1 molar ratio of bromoacetophenone to the potassium salt precursor ensures minimal unreacted starting material .

Q. What spectroscopic techniques are routinely used to characterize this compound, and what spectral markers distinguish it from analogs?

- ¹H NMR : The S-benzyl group is identified by aromatic proton signals at δ 7.2–7.4 ppm (multiplet), while the methylthio (-SCH₃) group appears as a singlet near δ 2.6 ppm .

- Mass spectrometry (ESI-MS) : A molecular ion peak at m/z 296.0 [(M+H)⁺] confirms the molecular weight .

- Purity assessment : High-performance liquid chromatography (HPLC) with UV detection at 254 nm is recommended, with retention times compared against synthetic standards .

Advanced Research Questions

Q. How does the S-benzyl group influence the compound’s reactivity in thiazole ring formation, and what mechanistic insights exist?

The S-benzyl group acts as a stabilizing moiety during cyclization. In CDK9 inhibitor synthesis, it facilitates the formation of 4-amino-2-(methylthio)thiazol-5-yl methanone derivatives by:

- Electronic effects : The benzyl group’s electron-donating nature increases nucleophilicity at the sulfur atom, promoting attack on α-bromo ketones .

- Steric protection : It shields reactive intermediates from premature hydrolysis, particularly in polar solvents like DMF . Mechanistic studies using deuterated analogs or computational modeling (e.g., DFT) could further elucidate transition-state geometries.

Q. How can contradictory spectral data for this compound be resolved across different studies?

Discrepancies in NMR or MS data often arise from:

- Solvent effects : For example, DMSO-d₆ vs. CDCl₃ can shift proton signals by 0.1–0.3 ppm .

- Impurity profiles : Byproducts from incomplete reactions (e.g., residual triethylamine salts) may obscure peaks. Resolution strategies include:

- Multi-step purification : Column chromatography or recrystallization to isolate the pure product .

- 2D NMR (COSY, HSQC) : To assign overlapping signals in complex mixtures .

Q. What are the optimal conditions for removing the S-benzyl protecting group in downstream applications?

Deprotection typically employs strong reducing agents:

- Liquid ammonia/Na : Cleaves the S-benzyl group via reductive elimination, yielding free thiols for conjugation (e.g., in radiopharmaceuticals like ⁹⁹ᵐTc complexes) .

- Alternative methods : Catalytic hydrogenation (H₂/Pd-C) under mild pressure (1–3 atm) avoids harsh conditions that could degrade sensitive functional groups .

Q. What safety protocols are critical when handling this compound, given its structural similarity to regulated organophosphorus agents?

- Toxicity mitigation : Use fume hoods and nitrile gloves due to potential thiocarbamate-related toxicity .

- Waste disposal : Neutralize acidic byproducts (e.g., from HCl workup) before disposal to prevent environmental release .

- Storage : Store in airtight containers at –20°C to prevent hygroscopic degradation .

Q. How does the compound’s stability vary under different pH and solvent conditions?

- Acidic conditions (pH < 4) : Rapid hydrolysis of the thiocarbamate group occurs, limiting its use in low-pH reactions .

- Basic conditions (pH > 9) : Stable but may undergo slow oxidation; antioxidants like ascorbic acid (1–5 mM) are recommended .

- Solvent stability : MeCN > DMF > EtOH, based on yield retention over 24 hours at 25°C .

Methodological Guidelines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.